![molecular formula C24H19F4N3O3S B2526833 1-[(3-fluorophenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide CAS No. 866349-13-5](/img/no-structure.png)

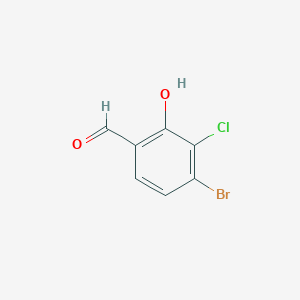

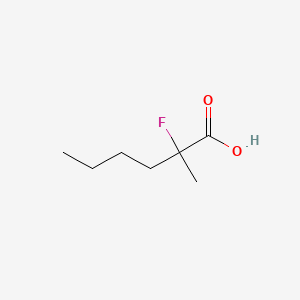

1-[(3-fluorophenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-[(3-fluorophenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide" is a structurally complex molecule that appears to be related to the field of transcription factor inhibition, specifically targeting NF-kappaB and AP-1. These transcription factors are critical in the regulation of genes involved in immune and inflammatory responses, making inhibitors of these pathways potential therapeutic agents for a variety of diseases .

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidine compounds has been explored in the literature. For instance, a method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids has been described, which involves the reaction of 4-chloro-2-methylthio-5-pyrimidine-carbonitrile with ethyl mercaptoacetate in the presence of sodium carbonate . This method could potentially be adapted for the synthesis of the compound by introducing the appropriate functional groups at the relevant positions on the thieno[2,3-d]pyrimidine scaffold.

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives is crucial for their biological activity. The presence of substituents on the pyrimidine ring can significantly affect the molecule's interaction with biological targets. For example, the introduction of a fluorine atom in place of a chlorine at the 2-position of a related compound was found to maintain activity, indicating that such modifications could be tolerated without loss of function . This suggests that the specific substitutions present in the compound under analysis may have been designed to optimize its interaction with NF-kappaB and AP-1.

Chemical Reactions Analysis

The chemical reactivity of thieno[2,3-d]pyrimidine derivatives can be influenced by the substituents present on the ring system. For instance, the methylthio group in a related compound was displaced by various amines to give amino derivatives, and reactions with acetylating agents produced various products . These reactions demonstrate the versatility of the thieno[2,3-d]pyrimidine core in undergoing chemical transformations, which is essential for the development of a diverse array of compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives are important for their pharmacokinetic profile, including oral bioavailability and gastrointestinal permeability. Compounds in this class have been evaluated for their fit to Lipinski's rule of 5 and examined using the Caco-2 cell line to predict gastrointestinal permeability . These studies are critical for the development of orally available medications and could provide insight into the absorption and distribution of the compound .

Aplicaciones Científicas De Investigación

Heterocyclic Compound Studies

Heterocyclic compounds, including thieno[2,3-d]pyrimidines, have been extensively studied for their versatile applications. These compounds serve as key intermediates in the synthesis of various pharmaceuticals and are valuable in medicinal chemistry due to their biological activities (Clark & Hitiris, 1984).

Transcription Factor Inhibition

Research has shown that certain thieno[2,3-d]pyrimidine derivatives are potent inhibitors of transcription factors like NF-kappaB and AP-1. These findings are significant for understanding the regulation of gene expression and have potential implications in treating diseases where these transcription factors are dysregulated (Palanki et al., 2000).

Synthesis of Trifluoromethylated Analogues

The synthesis of trifluoromethylated analogues of dihydroorotic acid demonstrates the importance of thieno[2,3-d]pyrimidines in developing novel compounds with potential biological applications. These analogues could be significant in drug discovery, highlighting the compound's utility in creating new pharmaceuticals (Sukach et al., 2015).

Antimicrobial Activity

Thieno[2,3-d]pyrimidine derivatives have shown antimicrobial activity against various microorganisms. This suggests that compounds related to "1-[(3-fluorophenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide" could potentially be developed into antimicrobial agents, contributing to the fight against resistant bacterial strains (Kolisnyk et al., 2015).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a thieno[2,3-d]pyrimidine-6-carboxamide with a 3-fluorobenzyl bromide and a trifluoromethylphenylboronic acid. The reaction is carried out in the presence of a palladium catalyst and a base. The resulting intermediate is then subjected to a series of reactions to yield the final product.", "Starting Materials": [ "Thieno[2,3-d]pyrimidine-6-carboxamide", "3-fluorobenzyl bromide", "Trifluoromethylphenylboronic acid", "Palladium catalyst", "Base" ], "Reaction": [ "Step 1: Thieno[2,3-d]pyrimidine-6-carboxamide is reacted with 3-fluorobenzyl bromide in the presence of a palladium catalyst and a base to yield an intermediate.", "Step 2: The intermediate is then reacted with trifluoromethylphenylboronic acid in the presence of a palladium catalyst and a base to yield the final product.", "Step 3: The final product is purified using standard techniques such as column chromatography or recrystallization." ] } | |

Número CAS |

866349-13-5 |

Fórmula molecular |

C24H19F4N3O3S |

Peso molecular |

505.49 |

Nombre IUPAC |

1-[(3-fluorophenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide |

InChI |

InChI=1S/C24H19F4N3O3S/c1-13-18-20(32)31(17-10-5-4-9-16(17)24(26,27)28)23(34)30(12-14-7-6-8-15(25)11-14)22(18)35-19(13)21(33)29(2)3/h4-11H,12H2,1-3H3 |

Clave InChI |

JAEOIJOTAMYIRL-UHFFFAOYSA-N |

SMILES |

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC(=CC=C3)F)C4=CC=CC=C4C(F)(F)F)C(=O)N(C)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2526750.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide](/img/structure/B2526751.png)

![3-Ethoxy-4-[(2-hydroxyethyl)amino]-3-cyclobuten-1,2-dione](/img/structure/B2526753.png)

![4-acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2526754.png)

![3-{(Z)-1-[2-(trifluoromethyl)anilino]ethylidene}dihydro-2-furanone](/img/structure/B2526756.png)

![[2-(4-Methoxyanilino)-2-oxoethyl] 3-[3-(4-fluorophenyl)-4-formylpyrazol-1-yl]propanoate](/img/structure/B2526767.png)

![Methyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate](/img/structure/B2526769.png)

![N-[2-(Oxolan-3-ylmethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2526771.png)